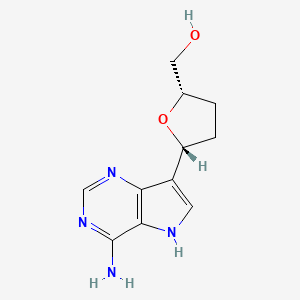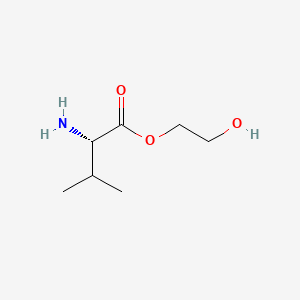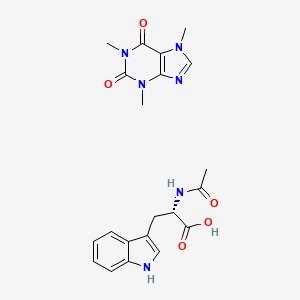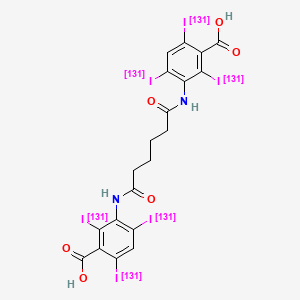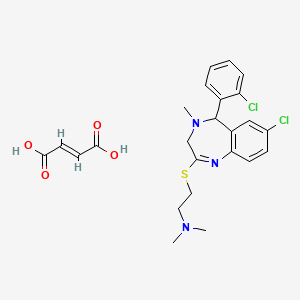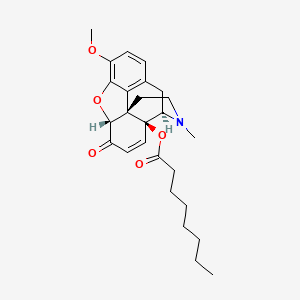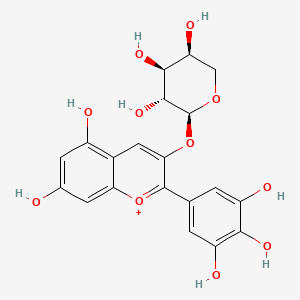
Delphinidin 3-arabinoside cation
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Delphinidin 3-arabinoside cation is a naturally occurring anthocyanin, a type of flavonoid pigment found in various fruits and vegetables. It is responsible for the vibrant blue and purple colors in plants such as berries, eggplants, and grapes. This compound is known for its potent antioxidant properties and has been the subject of extensive research due to its potential health benefits .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Delphinidin 3-arabinoside cation can be synthesized through the glycosylation of delphinidin with arabinose. The reaction typically involves the use of a glycosyl donor and an acid catalyst to facilitate the attachment of the sugar moiety to the delphinidin molecule. The reaction conditions often include a controlled temperature and pH to ensure the stability of the product .
Industrial Production Methods: Industrial production of this compound involves the extraction of delphinidin from natural sources such as berries, followed by enzymatic or chemical glycosylation to attach the arabinose sugar. This process is optimized for large-scale production by using bioreactors and advanced purification techniques to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Delphinidin 3-arabinoside cation undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydroxyl groups on the delphinidin molecule, which can participate in redox reactions and form stable complexes with metal ions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can oxidize this compound, leading to the formation of quinones and other oxidation products.
Reduction: Reducing agents like sodium borohydride can reduce the compound, converting it into its leuco form.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives
Major Products Formed: The major products formed from these reactions include quinones, leucoanthocyanidins, and various substituted derivatives, each with distinct chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
Delphinidin 3-arabinoside cation has a wide range of scientific research applications:
Chemistry: It is used as a natural dye and pH indicator due to its color-changing properties in different pH environments.
Biology: The compound is studied for its antioxidant and anti-inflammatory properties, which can protect cells from oxidative stress and inflammation.
Medicine: Research has shown that this compound has potential anticancer properties, inhibiting the growth of cancer cells and inducing apoptosis.
Industry: It is used in the food and cosmetic industries as a natural colorant and antioxidant additive .
Wirkmechanismus
The mechanism of action of delphinidin 3-arabinoside cation involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, preventing oxidative damage to cells.
Anti-inflammatory Effects: It inhibits the activation of pro-inflammatory pathways such as NF-κB and reduces the production of inflammatory cytokines.
Anticancer Activity: this compound induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways such as PI3K/Akt and MAPK .
Vergleich Mit ähnlichen Verbindungen
Delphinidin 3-arabinoside cation is unique among anthocyanins due to its specific glycosylation with arabinose. Similar compounds include:
Delphinidin 3-glucoside: Glycosylated with glucose, it has similar antioxidant properties but different bioavailability.
Delphinidin 3-rutinoside: Glycosylated with rutinose, it exhibits enhanced stability and bioactivity.
Delphinidin 3-galactoside: Glycosylated with galactose, it has distinct biological activities and absorption characteristics .
Eigenschaften
CAS-Nummer |
324533-67-7 |
|---|---|
Molekularformel |
C20H19O11+ |
Molekulargewicht |
435.4 g/mol |
IUPAC-Name |
(2S,3R,4S,5S)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C20H18O11/c21-8-3-10(22)9-5-15(31-20-18(28)17(27)13(25)6-29-20)19(30-14(9)4-8)7-1-11(23)16(26)12(24)2-7/h1-5,13,17-18,20,25,27-28H,6H2,(H4-,21,22,23,24,26)/p+1/t13-,17-,18+,20-/m0/s1 |
InChI-Schlüssel |
XZUBZVMZVWFBNE-NTCOEUGSSA-O |
Isomerische SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C(=C4)O)O)O)O)O)O)O)O |
Kanonische SMILES |
C1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C(=C4)O)O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





